molecular formula C17H25N3 B1621401 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline CAS No. 52708-33-5

4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B1621401
CAS No.: 52708-33-5
M. Wt: 271.4 g/mol
InChI Key: FMNZOGJPLKROCT-UHFFFAOYSA-N
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Description

4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline is an organic compound with the molecular formula C17H25N3 It is characterized by the presence of a pyrazole ring substituted with tert-butyl groups at the 3 and 5 positions, and an aniline group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 3,5-di(tert-butyl)-1H-pyrazole with aniline under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are often carried out in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-di(tert-butyl)-4-hydroxyphenylpropionic acid: Another compound with tert-butyl groups, used as an antioxidant.

    3,5-di(tert-butyl)-4-hydroxytoluene: Known for its antioxidant properties and used in food preservation.

    3,5-di(tert-butyl)-1H-pyrazole: A precursor in the synthesis of 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline.

Uniqueness

This compound is unique due to the combination of its pyrazole and aniline moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-(3,5-ditert-butylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-16(2,3)14-11-15(17(4,5)6)20(19-14)13-9-7-12(18)8-10-13/h7-11H,18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNZOGJPLKROCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1C2=CC=C(C=C2)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372429
Record name 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52708-33-5
Record name 4-[3,5-Bis(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52708-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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